Pyrrole-3-carboxylic acid
Overview
Description
Pyrrole-3-carboxylic acid is an organic compound with the molecular formula C5H5NO2. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. This compound is known for its significance in various chemical and biological applications due to its unique structural properties.
Synthetic Routes and Reaction Conditions:
Paal-Knorr Synthesis: One of the common methods for synthesizing pyrrole derivatives, including this compound, is the Paal-Knorr synthesis.
Condensation of Carboxylic Acids: Another method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring.
Industrial Production Methods:
Commercial Method from Furan: Pyrrole can be industrially produced from furan by passing a mixture of acetylene and ammonia through a red-hot tube. This method can be adapted for the production of this compound by incorporating appropriate functional groups.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can be achieved using hydrogenation catalysts such as palladium on carbon.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: N-bromosuccinimide in the presence of light or heat.
Major Products:
Oxidation: Formation of carboxylated pyrrole derivatives.
Reduction: Formation of reduced pyrrole derivatives.
Substitution: Formation of halogenated pyrrole derivatives.
Mechanism of Action
Target of Action
It is known that pyrrole derivatives are useful for the synthesis of various pharmacologically active compounds, suggesting that they may interact with a variety of biological targets .
Mode of Action
Pyrrole derivatives are known to undergo various chemical reactions, including 1,3-dipolar cycloaddition followed by loss of carbon dioxide by a retro-diels–alder process . These reactions could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Pyrrole derivatives are known to be involved in various biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
It is soluble in water , which could potentially influence its bioavailability and distribution in the body.
Result of Action
It is known that pyrrole derivatives have diverse biological activities, suggesting that they may have various molecular and cellular effects .
Action Environment
It is known that pyrrole derivatives can react under various conditions , suggesting that environmental factors could potentially influence their action.
Biochemical Analysis
Biochemical Properties
Pyrrole-3-carboxylic acid plays a crucial role in various biochemical reactions. It is known to interact with several enzymes, proteins, and other biomolecules. For instance, it is utilized in the synthesis of cholecystokinin antagonists, benzopyran antihypertensives, and azepinediones . Additionally, this compound is used in the preparation of poly(this compound) modified electrodes for the determination of serotonin in blood serum and urine samples . These interactions highlight the compound’s versatility and importance in biochemical processes.
Cellular Effects
This compound influences various cellular processes and functions. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s interaction with serotonin can impact neurotransmission and mood regulation . Additionally, this compound has been used in drug delivery systems, where it exhibits pH-sensitive and near-infrared laser-controlled drug release, enhancing tumor inhibition rates and reducing toxicity in normal tissues . These effects demonstrate the compound’s potential in therapeutic applications.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. The compound can bind to various biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, this compound can form complexes with metal ions, which can influence its reactivity and interactions with other molecules . Additionally, the compound’s ability to modify electrodes for serotonin detection suggests its role in facilitating electron transfer processes . These mechanisms underscore the compound’s multifaceted nature in biochemical contexts.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound can be synthesized and modified to enhance its stability and functionality . For example, poly(this compound) nanoparticles have been developed for drug delivery, exhibiting controlled release and reduced toxicity over time . These findings highlight the compound’s potential for long-term applications in biochemical research and therapy.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have demonstrated that the compound can exhibit dose-dependent effects, including therapeutic and toxic responses. For instance, this compound derivatives have shown antimicrobial activity in a dose-dependent manner . Additionally, high doses of the compound may lead to adverse effects, emphasizing the importance of dosage optimization in therapeutic applications . These observations underscore the need for careful dosage considerations in preclinical studies.
Metabolic Pathways
This compound is involved in various metabolic pathways. It can interact with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the compound has been identified as a metabolite in Penicillium chrysogenum, suggesting its role in fungal metabolism . Additionally, this compound can participate in reactions that modify its structure, leading to the formation of bioactive derivatives . These pathways highlight the compound’s significance in metabolic processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with transporters and binding proteins, affecting its localization and accumulation. For instance, poly(this compound) nanoparticles have been shown to enhance drug delivery by improving stability and targeting specific tissues . These interactions facilitate the compound’s distribution and efficacy in therapeutic applications.
Subcellular Localization
This compound’s subcellular localization can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, the use of poly(this compound) in drug delivery systems suggests its potential for targeted therapy, where it can accumulate in tumor cells and release therapeutic agents in a controlled manner . These localization mechanisms enhance the compound’s effectiveness in biochemical and therapeutic contexts.
Scientific Research Applications
Pyrrole-3-carboxylic acid has diverse applications in scientific research:
Comparison with Similar Compounds
Pyrrolidine: A saturated analog of pyrrole, pyrrolidine, is widely used in medicinal chemistry for its versatile biological properties.
Pyrrolopyrrole Carboxylic Acids: These compounds possess high anti-inflammatory and analgesic activities.
Uniqueness of Pyrrole-3-carboxylic Acid:
Properties
IUPAC Name |
1H-pyrrole-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO2/c7-5(8)4-1-2-6-3-4/h1-3,6H,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOYOPBSXEIZLRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC=C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
121536-25-2 | |
Record name | Poly(pyrrole-3-carboxylic acid) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=121536-25-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID90900989 | |
Record name | NoName_35 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90900989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
931-03-3 | |
Record name | Pyrrole-3-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=931-03-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-pyrrole-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.